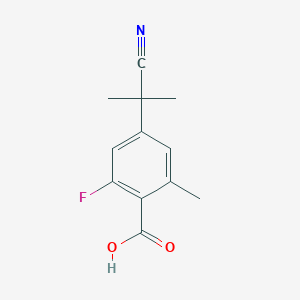
4-(2-Cyanopropan-2-yl)-2-fluoro-6-methylbenzoic acid
Cat. No. B8384341
M. Wt: 221.23 g/mol
InChI Key: BNUDYNCHNCDNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08481540B2
Procedure details


4-(2-cyanopropan-2-yl)-2-fluoro-6-methylbenzoic acid (14 g, 35 mmol, 75% pure) was taken up in dry tetrahydrofuran (100 ml). To this was added 1,1′-carbonyldiimidazole (11.2 g, 69.1 mmol) in four equal portions over 15 minutes. The mixture was stirred for 2.5 hours and then a 28% aqueous solution of ammonium hydroxide (20.4 ml) was added via drop-wise addition. The material was stirred for 4 hours and then concentrated under reduced pressure to remove 90% of the volatiles. The residue was taken up in water (80 ml) and dichloromethane (80 ml) and shaken in a reparatory funnel. The organic phase was collected and the aqueous phase was back extracted with dichloromethane (3×60 ml). The combined organic phase was dried (magnesium sulfate), filtered and concentrated in vacuo and the resultant semisolid was purified via trituration from hot dichloromethane/hexanes to provide the desired product as a slightly-impure off-white solid (10.71 g, 80% purity). (M+H)+=221 m/e.
Quantity
14 g
Type
reactant
Reaction Step One


[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]([C:6]1[CH:14]=[C:13]([CH3:15])[C:9]([C:10](O)=[O:11])=[C:8]([F:16])[CH:7]=1)([CH3:5])[CH3:4])#[N:2].C(N1C=CN=C1)([N:19]1C=CN=C1)=O.[OH-].[NH4+]>O1CCCC1>[C:1]([C:3]([CH3:5])([CH3:4])[C:6]1[CH:14]=[C:13]([CH3:15])[C:9]([C:10]([NH2:19])=[O:11])=[C:8]([F:16])[CH:7]=1)#[N:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C(C)(C)C1=CC(=C(C(=O)O)C(=C1)C)F
|
Step Two
|
Name
|
|
|
Quantity
|
11.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Step Three
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 2.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The material was stirred for 4 hours
|
|
Duration
|
4 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove 90% of the volatiles
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
dichloromethane (80 ml) and shaken in a reparatory funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was collected
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was back extracted with dichloromethane (3×60 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phase was dried (magnesium sulfate)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant semisolid was purified via trituration from hot dichloromethane/hexanes
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C(C1=CC(=C(C(=O)N)C(=C1)C)F)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
